CID 78060538
Description
Its characterization may involve techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment, vacuum distillation for fractionation, and mass spectrometry for structural elucidation . While direct data on its synthesis or applications are absent in the evidence, its inclusion in PubChem suggests relevance in drug discovery, natural product research, or chemical biology.
Properties
Molecular Formula |
C6H10F2O2Si |
|---|---|
Molecular Weight |
180.22 g/mol |
InChI |
InChI=1S/C6H10F2O2Si/c7-6(8)11-4-2-1-3-5(9)10/h6H,1-4H2,(H,9,10) |
InChI Key |
IIHWIYCBLFWGTA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC[Si]C(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78060538 involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions: CID 78060538 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78060538 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of CID 78060538 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78060538, a comparative analysis with structurally or functionally related compounds is essential. Below is a synthesized comparison based on methodologies and analogs described in the evidence:
Table 1: Structural and Functional Comparison of this compound with Analogs
Key Findings from Comparative Analysis :
Structural Complexity: this compound is inferred to share structural complexity with oscillatoxin derivatives (e.g., macrolactones) and colchicine (heterocyclic backbone) based on chromatographic and spectral characterization methods . Unlike Tubocuraine (CID 6000), which has a rigid benzylisoquinoline scaffold, this compound may exhibit conformational flexibility, as suggested by vacuum distillation fractionation data .
Bioactivity and Mechanism: Colchicine (CID 6167) and oscillatoxin D (CID 101283546) both target cytoskeletal components (microtubules) but differ in specificity and source (plant vs. marine) . This compound’s mechanism remains uncharacterized but could align with these pathways if structurally related. Tubocuraine (CID 6000) demonstrates how physicochemical descriptors (e.g., logP, hydrogen bond donors) predict bioactivity (placental transfer), a model applicable to this compound if its descriptors are quantified .
Analytical and Synthetic Challenges: this compound’s characterization via GC-MS and vacuum distillation mirrors methods for volatile or semi-volatile compounds , contrasting with non-volatile analogs like oscillatoxins, which require LC-HRMS . Synthetic routes for analogs (e.g., oscillatoxin derivatives) often involve multi-step organic reactions, suggesting this compound may similarly demand advanced synthetic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
